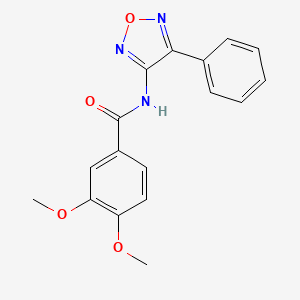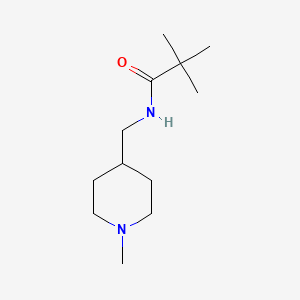
N-methoxy-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The “N-methoxy” and “methoxy” groups suggest the presence of oxygen and nitrogen atoms bonded to a methyl group (CH3).
Molecular Structure Analysis
The molecular structure would be based on the pyran ring, with the methoxy groups attached at the 2nd position of the ring. The “N-methoxy” group would likely be attached to a nitrogen atom elsewhere in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The methoxy groups could be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Based on its structure, it’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Pyranopyrazoles Synthesis : A study by Zolfigol et al. (2013) demonstrated a green, efficient method for preparing pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst. This method involved a one-pot, four-component condensation reaction, highlighting the role of isonicotinamide derivatives in catalysis and green chemistry (Zolfigol et al., 2013).
Food Science and Aromatics
- Methoxypyrazines in Grapes, Musts, and Wines : Sidhu et al. (2015) explored the concentrations and analysis of methoxypyrazines (MPs) in food products, especially their contribution to aroma and flavor in vegetables and wines. This research is significant for understanding the sensory characteristics contributed by such compounds in food and beverages (Sidhu et al., 2015).
Biological Studies
- Carrier-Mediated Uptake of Small-Molecule Survivin Suppressant : Research by Minematsu et al. (2009) discussed the uptake of a novel small-molecule survivin suppressant in various human solid tumor and lymphoma cells. The study provided insights into the role of isonicotinamide derivatives in medicinal chemistry and drug delivery (Minematsu et al., 2009).
Supramolecular Chemistry
- Assembly of Copper(II)-Carboxylates : Aakeröy et al. (2003) employed isonicotinamide in synthesizing Cu(II) complexes, demonstrating its utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs. This highlights its importance in supramolecular chemistry and materials science (Aakeröy et al., 2003).
Other Applications
- Olfactory Receptors and Pyrazines : A study by Pelosi et al. (1982) identified specific olfactory receptors for methoxypyrazines, which are significant for understanding sensory perception and aroma compounds (Pelosi et al., 1982).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methoxy-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-15-13(16)11-2-5-14-12(8-11)19-9-10-3-6-18-7-4-10/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMPASGOSIUSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=NC=C1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)




![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)

![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)